molecular formula C18H23N5O3S B5319638 ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No. B5319638
M. Wt: 389.5 g/mol
InChI Key: ZSWJKHGKHXZXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a chemical compound that has been synthesized for research purposes. This compound has shown potential in various scientific applications due to its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This results in the inhibition of cancer cell growth and the promotion of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, as well as to induce apoptosis (cell death) in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate in lab experiments is its potential to inhibit cancer cell growth. This makes it a promising compound for the development of new cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to work with.

Future Directions

There are many potential future directions for research involving Ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate. One direction is to further investigate its anti-cancer properties and to develop new drugs based on this compound. Another direction is to explore its potential for the treatment of neurological disorders such as Alzheimer's disease. Additionally, research could focus on improving the synthesis method for this compound and on developing new methods for its delivery to cells.

Synthesis Methods

The synthesis of Ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves a multi-step process. The first step involves the preparation of 2-(4-pyridyl)thiazolidin-4-one, which is then reacted with piperazine and acetic anhydride to produce 2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl)acetic acid. This acid is then esterified with ethanol to produce the final product, this compound.

Scientific Research Applications

Ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been used in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

ethyl 2-[2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-2-26-17(25)11-14-13-27-18(20-14)21-16(24)12-22-7-9-23(10-8-22)15-5-3-4-6-19-15/h3-6,13H,2,7-12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWJKHGKHXZXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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